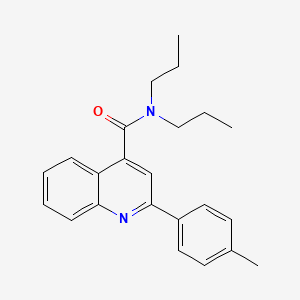![molecular formula C14H15FN4O B11661192 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11661192.png)
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-ジメチル-1H-ピラゾール-1-イル)-N'-[(E)-(4-フルオロフェニル)メチリデン]アセトヒドラジドは、ジメチル基で置換されたピラゾール環と、フルオロフェニル基に結合したヒドラジド部分を特徴とする複雑な有機化合物です。
準備方法
合成経路および反応条件
2-(3,5-ジメチル-1H-ピラゾール-1-イル)-N'-[(E)-(4-フルオロフェニル)メチリデン]アセトヒドラジドの合成は、通常、3,5-ジメチル-1H-ピラゾール-1-カルボヒドラジドと4-フルオロベンズアルデヒドを酸性または塩基性条件下で縮合させることで行われます。反応は通常、エタノールやメタノールなどの溶媒中で行われ、生成物は再結晶またはクロマトグラフィーによって精製されます。
工業的生産方法
この化合物の具体的な工業的生産方法はあまりよく文書化されていませんが、一般的なアプローチは、実験室規模の合成を拡大することです。これには、収率と純度を最大化するための反応条件の最適化と、効率的な精製技術の実施が含まれます。
化学反応の分析
反応の種類
2-(3,5-ジメチル-1H-ピラゾール-1-イル)-N'-[(E)-(4-フルオロフェニル)メチリデン]アセトヒドラジドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応は、ヒドラジド部分をアミンに変換することができます。
置換: フルオロフェニル基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: 求核置換反応は、水酸化ナトリウム (NaOH) や炭酸カリウム (K2CO3) などの試薬を伴うことがよくあります。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化物を生成する可能性があり、還元はアミンを生成する可能性があります。
科学研究への応用
2-(3,5-ジメチル-1H-ピラゾール-1-イル)-N'-[(E)-(4-フルオロフェニル)メチリデン]アセトヒドラジドは、科学研究にいくつかの応用があります。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗癌性など、潜在的な生物活性について研究されています。
医学: 治療薬としての可能性を調査するために、研究が進行中です。
産業: これは、特定の特性を持つ新素材の開発に使用される可能性があります。
科学的研究の応用
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
作用機序
2-(3,5-ジメチル-1H-ピラゾール-1-イル)-N'-[(E)-(4-フルオロフェニル)メチリデン]アセトヒドラジドの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物は、これらの標的を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と分子標的はまだ調査中です。
類似化合物との比較
類似化合物
- 2-(3,5-ジメチル-1H-ピラゾール-1-イル)ピリジン
- 2-(3,5-ジメチル-1H-ピラゾール-1-イル)エチルアミン
- 3,5-ジメチル-1H-ピラゾール-1-カルボヒドラジド
独自性
2-(3,5-ジメチル-1H-ピラゾール-1-イル)-N'-[(E)-(4-フルオロフェニル)メチリデン]アセトヒドラジドは、ピラゾール環とフルオロフェニル基の両方が存在するため、独自です。この組み合わせは、他の類似化合物では一般的ではなく、研究の貴重な対象となっています。
特性
分子式 |
C14H15FN4O |
|---|---|
分子量 |
274.29 g/mol |
IUPAC名 |
2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C14H15FN4O/c1-10-7-11(2)19(18-10)9-14(20)17-16-8-12-3-5-13(15)6-4-12/h3-8H,9H2,1-2H3,(H,17,20)/b16-8+ |
InChIキー |
QPDGSPSHTGRPCB-LZYBPNLTSA-N |
異性体SMILES |
CC1=CC(=NN1CC(=O)N/N=C/C2=CC=C(C=C2)F)C |
正規SMILES |
CC1=CC(=NN1CC(=O)NN=CC2=CC=C(C=C2)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11661123.png)
![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11661125.png)
![N'-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide](/img/structure/B11661133.png)
![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-fluorobenzyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11661143.png)
![2-({[4-(2,4-Dimethylbenzyl)piperazin-1-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B11661146.png)
![4-chloro-N-{1-[(4-chlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide](/img/structure/B11661148.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11661155.png)

![N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11661161.png)
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11661175.png)
![N-(2-ethoxyphenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11661176.png)
![(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11661181.png)
![3-[(4-fluorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11661182.png)
![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11661185.png)
